methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate
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Overview
Description
Methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate is an organic compound that belongs to the class of pyranones This compound is characterized by a pyranone ring fused with a benzoate moiety, which is further substituted with a methoxy group and a carboxamido group
Mechanism of Action
Target of Action
The compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
The resulting changes could potentially alter the function of the target, leading to downstream effects .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Given its structural features, it might be involved in pathways related to pyran ring-containing compounds
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target and mode of action information
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s conformation and, consequently, its interaction with targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with methyl 4-aminobenzoate under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-(5-hydroxy-4-oxo-4H-pyran-2-carboxamido)benzoate.
Reduction: Formation of 4-(5-methoxy-4-hydroxy-4H-pyran-2-carboxamido)benzoate.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-hydroxy-4-oxo-4H-pyran-2-carboxamido)benzoate
- Methyl 4-(5-methoxy-4-hydroxy-4H-pyran-2-carboxamido)benzoate
- Methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a pyranone ring and a benzoate moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
Chemical Structure and Synthesis
This compound is classified as a pyranone derivative. Its structure includes a pyranone ring fused with a benzoate moiety, featuring a methoxy group and a carboxamido group. The typical synthesis involves cyclization reactions, often utilizing coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising properties:
1. Antimicrobial Properties
- Studies indicate that compounds in the pyranone class exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing effective inhibition at low concentrations .
2. Anticancer Activity
- Preliminary research suggests that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in tumor cells. For instance, structural analogs have shown effectiveness in inhibiting cell proliferation in several human cancer cell lines .
3. Anti-inflammatory Effects
- Some studies have indicated that derivatives of pyranones can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. The specific anti-inflammatory mechanisms of this compound require further investigation but are promising based on related compounds .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.
- Cell Cycle Modulation : Evidence suggests that it can induce cell cycle arrest, particularly at the M phase, which is crucial for cancer therapy development .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Significant inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Anti-inflammatory | Modulation of inflammatory pathways |
Case Study: Anticancer Efficacy
A study focused on the anticancer effects of this compound demonstrated its ability to reduce tumor size in xenograft mouse models. The compound was administered at varying doses, revealing a dose-dependent response with significant tumor reduction observed at higher concentrations .
Conclusion and Future Directions
This compound shows considerable promise as a bioactive compound with potential applications in antimicrobial and anticancer therapies. Continued research is essential to elucidate its mechanisms of action, optimize synthesis methods for higher yields, and explore its efficacy in clinical settings.
Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Exploration of structural modifications to enhance biological activity.
- Clinical trials to assess safety and efficacy in human subjects.
Properties
IUPAC Name |
methyl 4-[(5-methoxy-4-oxopyran-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-20-13-8-22-12(7-11(13)17)14(18)16-10-5-3-9(4-6-10)15(19)21-2/h3-8H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISRVKQPVMFWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.